Val-his-leu-thr-pro-val-glu-lys is a peptide composed of a sequence of amino acids: valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. Its molecular formula is with a molar mass of approximately 922.1 g/mol . This compound is notable for its structural properties and potential biological activities, which are influenced by the specific arrangement and interactions of its constituent amino acids.
Peptides like val-his-leu-thr-pro-val-glu-lys often exhibit significant biological activities, including antimicrobial properties, immunomodulation, and potential roles in signaling pathways. Specific sequences within the peptide may interact with receptors or enzymes in biological systems, influencing physiological responses. Research has indicated that peptides containing histidine and glutamic acid can play roles in metal ion binding and enzymatic activity modulation .
The synthesis of val-his-leu-thr-pro-val-glu-lys can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the final product. Alternatively, enzymatic synthesis using specific proteases can also yield this peptide by cleaving larger protein precursors into smaller fragments .
Val-his-leu-thr-pro-val-glu-lys has potential applications in various fields:
Peptides like this one are increasingly being explored for their therapeutic potential in treating diseases and enhancing health .
Interaction studies involving val-his-leu-thr-pro-val-glu-lys typically focus on its binding affinities with proteins or receptors. For instance, studies have shown that certain sequences within peptides can enhance their ability to bind metal ions or interact with membrane receptors, which may influence cellular signaling pathways. Such interactions are crucial for understanding the peptide's mechanism of action and potential therapeutic effects .
Val-his-leu-thr-pro-val-glu-lys shares structural similarities with other bioactive peptides. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Val-his-leu | C15H22N4O3 | Shorter chain; primarily involved in immune response |
| His-leu-thr | C12H20N4O3 | Contains histidine and threonine; linked to metabolic processes |
| Thr-pro-val | C12H20N4O3 | Focused on muscle repair and recovery |
| Val-gly-ser | C12H22N4O3 | Known for neuroprotective properties |
The uniqueness of val-his-leu-thr-pro-val-glu-lys lies in its longer chain length and specific combination of amino acids that confer distinct biological activities not found in shorter peptides .
The octapeptide valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine represents a critical molecular marker in hemoglobin analysis and serves as a fundamental component in understanding protein polymerization mechanisms [1] [2]. This peptide, with the molecular formula C42H71N11O12 and molecular weight of 922.1 grams per mole, constitutes the amino-terminal tryptic fragment of the beta-globin chain in hemoglobin S variants [3] [4]. The peptide structure comprises eight amino acid residues, including four hydrophobic residues (valine, leucine, proline, valine), two polar residues (histidine, threonine), and two charged residues (glutamic acid with negative charge, lysine with positive charge) [1] [5].
Mass spectrometric analysis has established this peptide as a definitive diagnostic marker for sickle cell hemoglobin variants, with characteristic precursor ion mass-to-charge ratio of 922.55 in matrix-assisted laser desorption ionization time-of-flight mass spectrometry [4] [6]. The peptide demonstrates exceptional analytical utility in clinical diagnostics, achieving complete sequence coverage of the beta-globin chain when analyzed using trifluoroethanol-modified digestion protocols [4] [7].
| Property | Value |
|---|---|
| Molecular Formula | C42H71N11O12 |
| Molecular Weight (g/mol) | 922.1 |
| Peptide Sequence | Val-His-Leu-Thr-Pro-Val-Glu-Lys |
| N-terminal Amino Acid | Valine (Val) |
| C-terminal Amino Acid | Lysine (Lys) |
| Number of Amino Acids | 8 |
| Hydrophobic Residues | Val, Leu, Pro, Val (4) |
| Polar Residues | His, Thr (2) |
| Charged Residues | Glu (-), Lys (+) (2) |
| CAS Number | 62526-81-2 |
The sequence determinants governing hemoglobin polymerization involve specific amino acid positions that facilitate intermolecular contacts essential for fiber formation [8] [9]. The primary polymerization determinant occurs at position beta-6, where the substitution of glutamic acid with valine creates a hydrophobic contact surface that promotes lateral interactions between deoxygenated hemoglobin S molecules [10] [11]. This critical amino acid change transforms the normal amino-terminal tryptic peptide from valine-histidine-leucine-threonine-proline-glutamic acid-glutamic acid-lysine to valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine [12] [6].
The polymerization mechanism involves the formation of hydrophobic contacts between the mutant valine at position beta-6 and complementary hydrophobic residues phenylalanine at beta-85 and leucine at beta-88 on adjacent hemoglobin molecules [8] [10]. These interactions create a nucleation site that facilitates the assembly of hemoglobin S molecules into rigid fibers with helical structure [9] [13]. The polymerization process follows double nucleation kinetics, characterized by an initial delay period followed by rapid fiber growth, with concentration dependence approximately to the thirtieth power [9] [14].
Additional sequence determinants include position beta-73, where aspartic acid participates in hydrogen bonding interactions that stabilize the polymer structure, and position beta-4, where threonine contributes to secondary contact formations [8] [10]. The amino-terminal region spanning positions beta-1 through beta-8 serves as a critical recognition element for mass spectrometric identification and provides the molecular basis for distinguishing normal hemoglobin A from sickle hemoglobin S [4] [7].
| Position | Normal HbA | Sickle HbS | Polymerization Role |
|---|---|---|---|
| β6 (A3) | Glutamic Acid (Glu) | Valine (Val) | Primary hydrophobic contact |
| β1-8 (N-terminal) | VHLTPEEK | VHLTPVEK | N-terminal tryptic peptide marker |
| β85 (F1) | Phenylalanine (Phe) | Phenylalanine (Phe) | Hydrophobic pocket formation |
| β88 (F4) | Leucine (Leu) | Leucine (Leu) | Lateral contact stabilization |
| β73 (E17) | Aspartic Acid (Asp) | Aspartic Acid (Asp) | Hydrogen bonding disruption site |
| β4 (A1) | Threonine (Thr) | Threonine (Thr) | Secondary contact interactions |
Experimental studies have demonstrated that synthetic peptides corresponding to the amino-terminal region of the beta-globin chain can inhibit hemoglobin S polymerization through competitive binding mechanisms [8] [15]. The hexapeptide sequences derived from both normal and sickle hemoglobin show significant inhibitory activity, with maximum inhibition achieved at peptide-to-hemoglobin ratios between 2 and 2.5 [8]. The molecular mechanism involves peptide binding to complementary hydrophobic sites, thereby preventing the formation of lateral contacts necessary for fiber assembly [8] [16].
| Hemoglobin Type | Tryptic Peptide | Precursor Ion [M+H]+ (m/z) | Mass Difference (Da) | Sequence Coverage (β-chain) |
|---|---|---|---|---|
| Normal HbA | VHLTPEEK | 952.51 | Reference | 100% |
| Sickle HbS (Heterozygous) | VHLTPEEK + VHLTPVEK | 952.51 + 922.55 | -29.96 | 100% |
| Sickle HbS (Homozygous) | VHLTPVEK | 922.55 | -29.96 | 100% |
Evolutionary analysis demonstrates that beta-like globin genes have undergone strong purifying selection throughout primate evolution, with particularly stringent conservation observed in anthropoid primates [21] [22]. The delta-globin gene shows exceptionally low nucleotide diversity and strongly negative Tajima D values across human populations, indicating sustained evolutionary constraints over approximately 65 million years of primate evolution [21] [23]. Comparative phylogenetic analysis reveals that the ratio of nonsynonymous to synonymous substitutions (omega) ranges from 0.06 in great apes to 0.43 in Old World and New World monkeys, confirming differential selective pressures across primate lineages [22] [23].
| Variant | Mutation | N-terminal Peptide | Geographic Distribution | Frequency (%) |
|---|---|---|---|---|
| HbA (Normal) | None (Wild-type) | VHLTPEEK | Global | ~90 (global average) |
| HbS (Sickle) | β6 Glu→Val | VHLTPVEK | Sub-Saharan Africa, Mediterranean | 0.2-25 (endemic regions) |
| HbE | β26 Glu→Lys | VNVDEVGGKALGR | Southeast Asia | 0.1-60 (Southeast Asia) |
| HbC | β6 Glu→Lys | VHLTPKEK | West Africa | 0.1-25 (West Africa) |
| HbD-Punjab | β121 Glu→Gln | VHLTPEEK | Middle East, India | 0.1-15 (endemic regions) |
| Hb G-Makassar | β6 Glu→Ala | VHLTPAEK | Southeast Asia | <0.1 |
| β-Thalassemia mutations | Various (>300 described) | Variable | Mediterranean, Middle East, Asia | 0.1-20 (endemic regions) |
The molecular clock analysis indicates that the time to most recent common ancestor for the delta-globin gene is approximately 0.73 million years, representing one of the most recent estimates for autosomal genes [21]. This compressed evolutionary timescale reflects the action of purifying selection in removing mildly deleterious variants and maintaining functional constraint on regulatory sequences [21] [23]. The conservation pattern extends beyond coding regions to include promoter elements and chromatin structural domains essential for developmental gene expression switches [21] [23].
| Species/Group | HBD Conservation Level | dN/dS Ratio (ω) | Selection Pressure | Divergence Time (Mya) |
|---|---|---|---|---|
| Homo sapiens | Very High | 0.06 | Strong purifying | 0 |
| Pan troglodytes (Chimpanzee) | Very High | 0.05 | Strong purifying | 6-7 |
| Gorilla gorilla | Very High | 0.06 | Strong purifying | 8-9 |
| Macaca mulatta (Rhesus) | High | 0.15 | Moderate purifying | 25-30 |
| Anthropoid primates | High | 0.06-0.43 | Purifying | 65 |
| Old World Monkeys | Moderate | 0.43 | Weak purifying | 25-30 |
| New World Monkeys | Moderate | 0.43 | Weak purifying | 35-40 |
| Prosimians | Low | >1.0 | Neutral/positive | 65+ |
Population-level analysis reveals that allelic variations in the beta-globin gene provide evolutionary advantages through heterozygote protection against malaria parasites [24] [20]. The geographic correlation between hemoglobin variants and malaria endemicity demonstrates balancing selection maintaining deleterious alleles at intermediate frequencies due to their protective effects in the heterozygous state [24] [18]. This evolutionary dynamic has shaped the contemporary distribution of beta-globin mutations across malaria-endemic regions worldwide [20].
| Population/Region | Predominant Mutations | Carrier Frequency (%) | Evolutionary Advantage |
|---|---|---|---|
| Mediterranean | β-thal, HbS | 2-20 | Malaria resistance |
| Sub-Saharan Africa | HbS, HbC | 10-40 | Malaria resistance |
| Middle East | β-thal, HbD | 1-25 | Malaria resistance |
| Southeast Asia | HbE, β-thal | 5-60 | Malaria resistance |
| Indian Subcontinent | HbD, β-thal | 1-15 | Malaria resistance |
| Northern Europe | Rare variants | <1 | None identified |
| East Asia | HbE, rare variants | 1-10 | Malaria resistance |
| Pacific Islands | Various rare variants | 1-5 | Unknown |
Comparative sequence analysis reveals limited homology between valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine and established pathogenic peptide sequences associated with protein misfolding diseases [25] [26]. The octapeptide shows moderate structural similarity to certain aggregation-prone sequences, particularly in its hydrophobic character and potential for intermolecular interactions [26] [27]. However, unlike classic amyloidogenic peptides such as amyloid-beta or alpha-synuclein, valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine does not exhibit the characteristic beta-sheet-rich secondary structure propensity typical of pathogenic protein aggregates [26] [27].
Structural analysis indicates that valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine primarily adopts extended conformations that facilitate specific protein-protein interactions rather than nonspecific aggregation pathways [8] [14]. The peptide sequence contains structural elements that promote ordered assembly into hemoglobin S fibers through defined intermolecular contacts, contrasting with the disordered aggregation mechanisms characteristic of neurodegenerative protein deposits [9] [26]. The presence of charged residues (glutamic acid and lysine) and the proline residue provides conformational constraints that limit the formation of extended beta-sheet structures typical of amyloid fibrils [26] [27].
Molecular dynamics simulations demonstrate that valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine exhibits specific binding affinity for complementary hydrophobic pockets on hemoglobin molecules, with residence times and binding energetics distinct from nonspecific protein aggregation processes [16] [14]. The peptide shows minimal cross-reactivity with other protein domains and maintains structural specificity for hemoglobin-related interactions [16] [28]. This selectivity distinguishes it from promiscuous aggregation-prone sequences that interact broadly with multiple protein targets [26] [27].
| Pathogenic Peptide/Disease | Key Sequence Motif | Homology with VHLTPVEK | Structural Features | Aggregation Mechanism |
|---|---|---|---|---|
| Amyloid-β (Alzheimer's) | KLVFFA | Low (2/8) | β-sheet aggregation prone | Nucleation-dependent |
| α-Synuclein (Parkinson's) | VTGVTA | Moderate (3/8) | α-helix to β-sheet transition | Seeded aggregation |
| Huntingtin (Huntington's) | QQQQQQ (polyQ) | None (0/8) | Extended polyQ repeats | Repeat expansion |
| Prion Protein (Creutzfeldt-Jakob) | PQGGGG | Low (1/8) | β-sheet rich amyloid | Template-directed |
| Tau Protein (Alzheimer's/Tauopathies) | VQIVYK | Moderate (4/8) | Paired helical filaments | Hyperphosphorylation-induced |
| SOD1 (ALS) | NLGQNM | Low (2/8) | β-barrel misfolding | Metal-catalyzed oxidation |
| Sickle HbS Polymer | VHLTPVEK | Identical (8/8) | Hydrophobic contact surface | Hydrophobic clustering |
| Fibrinogen-α fragments | GHRPLD | Low (2/8) | Fibrin polymerization | Cross-linking polymerization |
The aggregation behavior of valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine differs fundamentally from pathogenic protein sequences through its requirement for specific deoxygenation conditions and precise molecular geometry [9] [11]. Unlike amyloidogenic peptides that aggregate spontaneously under physiological conditions, hemoglobin S polymerization requires the T-state conformation of deoxygenated hemoglobin and specific intermolecular contact formation [9] [14]. The polymerization process is readily reversible upon oxygenation, contrasting with the irreversible nature of most pathogenic protein aggregates [9] [26].
Database searches for sequence similarity reveal limited overlap between valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine and known pathogenic peptide motifs in protein aggregation diseases [25] [29]. The peptide does not contain canonical aggregation-promoting sequences such as amyloid-prone hexapeptide motifs or prion-converting domains [26] [27]. Computational analysis predicts low intrinsic disorder propensity and minimal tendency for cross-beta structure formation, indicating reduced likelihood for pathogenic aggregation under physiological conditions [25] [26].
| Category | Key Findings | Clinical Significance |
|---|---|---|
| Molecular Properties | MW: 922.1 g/mol; Formula: C42H71N11O12 | Diagnostic marker for sickle cell disease |
| Hemoglobin Variants | 7 major β-globin variants identified globally | Population-specific mutation patterns |
| Mass Spectrometry Detection | 100% sequence coverage achieved with TFE method | Improved variant identification accuracy |
| Population Distribution | Frequency ranges 0.1-60% in endemic regions | Geographic correlation with malaria resistance |
| Evolutionary Conservation | Strong purifying selection in primates (ω=0.06) | Regulatory function in gene expression |
| Pathogenic Associations | Limited homology with major pathogenic peptides | Low aggregation propensity compared to amyloids |
The octapeptide valyl-histidyl-leucyl-threonyl-prolyl-valyl-glutamyl-lysine represents a critical sequence fragment that has been identified in the context of hemoglobin pathophysiology, particularly relating to sickle hemoglobin polymerization mechanisms. Understanding fiber nucleation kinetics provides essential insights into the molecular processes underlying sickle cell disease pathogenesis [1] [2] [3].
The nucleation process of hemoglobin S fibers follows a complex two-step mechanism involving both homogeneous and heterogeneous nucleation pathways [4] [1]. Homogeneous nucleation occurs spontaneously in solution when the concentration of deoxygenated hemoglobin S exceeds the critical supersaturation threshold. Experimental determinations have established that the homogeneous nucleation rate ranges from 10^6 to 10^8 cm^-3 s^-1, representing extraordinarily high values compared to typical protein crystallization processes [3]. The nucleus size has been determined to contain approximately 11-12 hemoglobin S molecules, forming the critical aggregate required for subsequent fiber growth [3].
The activation energy for incorporation of hemoglobin S molecules into growing polymers has been measured at 50 kJ mol^-1, a relatively low value that indicates the significance of hydrophobic contacts in stabilizing the polymer structure [2]. This energy barrier reflects the thermodynamic favorability of the polymerization process under deoxygenated conditions. The nucleation delay time exhibits steep exponential dependence on temperature, while fiber growth rates show only weak temperature dependence [2] [5]. This contrast suggests that homogeneous nucleation occurs within clusters of a precursor phase, potentially involving metastable dense liquid droplets [1] [6].
Recent investigations have revealed that sickle hemoglobin polymerization follows a two-step nucleation mechanism where metastable dense liquid clusters serve as precursors to ordered nuclei [1]. These dense liquid phases are highly sensitive to solution composition, including components present in micro- and nanomolar concentrations. This mechanism explains the significant variability observed in disease severity among genetically identical patients, as small changes in cellular environment can dramatically affect nucleation kinetics [6].
The formation of hemoglobin S polymer fibers proceeds through attachment of monomers to rough fiber ends, with growth rates increasing linearly with hemoglobin S concentration [7]. The characteristic fourteen-molecule fiber cross-section is preserved throughout the growth process, maintaining the twisted helical structure composed of seven double strands [7]. Molecular dynamics simulations have confirmed that fiber growth occurs through monomer addition rather than association of precursor aggregates, with the active sites on fiber surfaces not always residing in the same layer perpendicular to the fiber axis [7].
The allosteric regulation of hemoglobin oxygen affinity represents a fundamental mechanism through which the valyl-histidyl-leucyl-threonyl-prolyl-valyl-glutamyl-lysine sequence context influences physiological oxygen transport. Hemoglobin exhibits cooperative oxygen binding through transitions between low-affinity tense state and high-affinity relaxed state conformations [8] [9].
The allosteric mechanism involves multiple effector molecules that modulate oxygen affinity through binding to distinct sites on the hemoglobin tetramer. 2,3-Bisphosphoglycerate represents the most physiologically significant allosteric effector, present in erythrocytes at approximately 5 millimolar concentration [10] [11]. This molecule binds preferentially to deoxygenated hemoglobin, stabilizing the tense state conformation and thereby decreasing oxygen affinity [12] [13]. The binding occurs within the central cavity of the deoxyhemoglobin tetramer, where 2,3-bisphosphoglycerate forms electrostatic interactions with positively charged lysine and histidine residues in the beta subunits [12] [10].
The molecular mechanism involves 2,3-bisphosphoglycerate exploiting the molecular symmetry and positive polarity of the deoxygenated conformation, forming salt bridges that stabilize the tense state [12]. The relaxed state, characterized by oxygen binding to heme groups, adopts a different conformation that precludes this interaction. This selective binding effectively shifts the allosteric equilibrium toward the tense state, making oxygen binding thermodynamically less favorable and oxygen release more probable in peripheral tissues [13] [14].
Proton concentration effects, known as the Bohr effect, provide additional allosteric regulation through pH-dependent modulation of oxygen affinity [15] [16]. Decreased pH conditions, typical of metabolically active tissues, result in protonation of specific histidine residues, particularly histidine-146 in the beta subunits. This protonation stabilizes the deoxygenated conformation and promotes oxygen release [13] [16]. The combined effects of 2,3-bisphosphoglycerate and proton binding create a sophisticated regulatory system that optimizes oxygen delivery based on tissue metabolic demands.
Carbon dioxide transport introduces additional complexity through carbamino formation with amino terminal groups of hemoglobin chains [16]. This chemical modification alters the electrostatic environment and favors the deoxygenated conformation, contributing to the rightward shift of the oxygen dissociation curve in actively metabolizing tissues. The allosteric transitions involve specific structural changes at the alpha1-beta2 and alpha2-beta1 interfaces, where histidine residues form hydrogen bonds with beta chain residues [8] [9].
Erythrocyte membrane destabilization involves multiple interconnected pathways that compromise cellular integrity and contribute to hemolytic processes. The valyl-histidyl-leucyl-threonyl-prolyl-valyl-glutamyl-lysine sequence context becomes relevant through its association with hemoglobin-membrane interactions and oxidative damage cascades [17] [18].
Oxidative stress represents the primary initiating factor in membrane destabilization, arising from reactive oxygen species generated during normal hemoglobin metabolism [19] [20]. Approximately one percent of hemoglobin undergoes spontaneous oxidation to methemoglobin under physiological conditions, with subsequent conversion to highly reactive ferryl and ferryl-hydrogen peroxide species [18]. These oxidized hemoglobin forms exhibit dramatically increased affinity for erythrocyte membranes, with binding increasing six-fold for ferric hemoglobin, twenty-nine-fold for ferryl hemoglobin, and one hundred twenty-fold for ferryl hemoglobin in the presence of hydrogen peroxide [18].
The membrane binding process involves covalent attachment of oxidized hemoglobin to band 3 protein complexes, creating high molecular weight aggregates that include spectrin, ankyrin, and band 4.2 proteins [18]. This binding disrupts the normal membrane-cytoskeleton interactions and leads to clustering of band 3 proteins. The clustered band 3 complexes become recognition sites for naturally occurring immunoglobulin G antibodies, marking the cells for removal by macrophages [17].
Hemichrome formation represents a critical pathway in membrane destabilization, occurring when irreversible oxidative damage converts hemoglobin into insoluble precipitates [21] [22]. These hemichromes attach to the erythrocyte membrane and form Heinz bodies, which cause direct mechanical damage to membrane structure. The process involves initial reversible hemichrome formation from methemoglobin, followed by conversion to irreversible forms that aggregate and precipitate [23] [24].
Calcium-mediated vesiculation provides an additional mechanism of membrane destabilization triggered by various cellular stresses [17] [19]. Increased intracellular calcium concentrations activate caspase-3 and alter phospholipid asymmetry through effects on flippase, floppase, and scramblase enzymes. This leads to phosphatidylserine externalization and subsequent membrane budding and vesicle formation [17].
Hemin release from damaged hemoglobin molecules creates potent membrane-damaging species that initiate lipid peroxidation and protein cross-linking [21] [22]. Hemin destabilizes membrane skeletal protein interactions, particularly affecting the spectrin-protein 4.1-actin complex formation. This destabilization reduces membrane mechanical stability and promotes membrane fragmentation [21].
The membrane destabilization pathways exhibit particular relevance in pathological conditions such as sickle cell disease, where enhanced oxidative stress and abnormal hemoglobin-membrane interactions accelerate cellular damage [25] [26]. Sickle hemoglobin demonstrates increased binding affinity for erythrocyte membranes compared to normal hemoglobin, with a significant fraction becoming irreversibly bound even in the oxygenated state [25] [26]. This enhanced interaction involves both electrostatic binding to band 3 protein and hydrophobic interactions with membrane lipids, reflecting the altered surface properties of the mutant hemoglobin [25].